

Mbl-IN-1: A Technical Guide to its Biological Targets in Bacteria

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Compound of Interest

Compound Name: Mbl-IN-1

Cat. No.: B12389752

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mbl-IN-1, also known as compound 41 or L-158,507, is a potent inhibitor of metallo- β -lactamases (MBLs), a class of bacterial enzymes that confer resistance to a broad spectrum of β -lactam antibiotics. The emergence and spread of MBL-producing bacteria pose a significant threat to global health, rendering many last-resort antibiotics ineffective. This technical guide provides an in-depth overview of the biological targets of **Mbl-IN-1** in bacteria, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support research and drug development efforts in overcoming antibiotic resistance.

Core Target: Metallo- β -Lactamases

The primary biological targets of **Mbl-IN-1** in bacteria are the metallo- β -lactamase enzymes. These enzymes utilize zinc ions in their active site to hydrolyze the amide bond in the β -lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, thereby inactivating them. **Mbl-IN-1** is designed to specifically interact with the active site of these enzymes, preventing the degradation of β -lactam antibiotics and restoring their efficacy.

Quantitative Data on Mbl-IN-1 Activity

The inhibitory activity of **Mbl-IN-1** has been quantified against various metallo- β -lactamases. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀)

values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

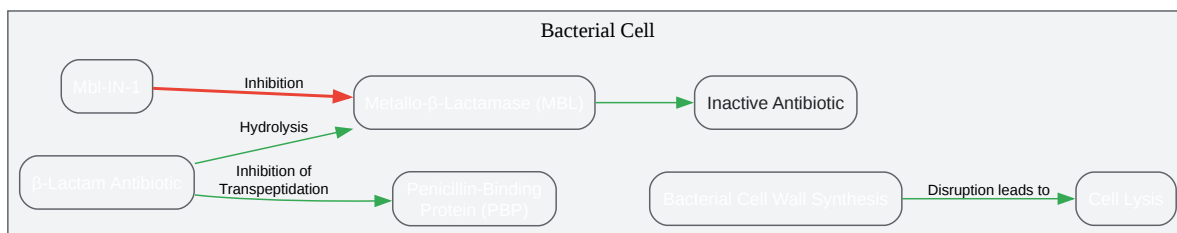
Target Enzyme Class	Specific Enzyme	IC50 Range (μM)	Reference
β-Lactamase	Not Specified	0.10 - 25.85	[1] [2] [3]

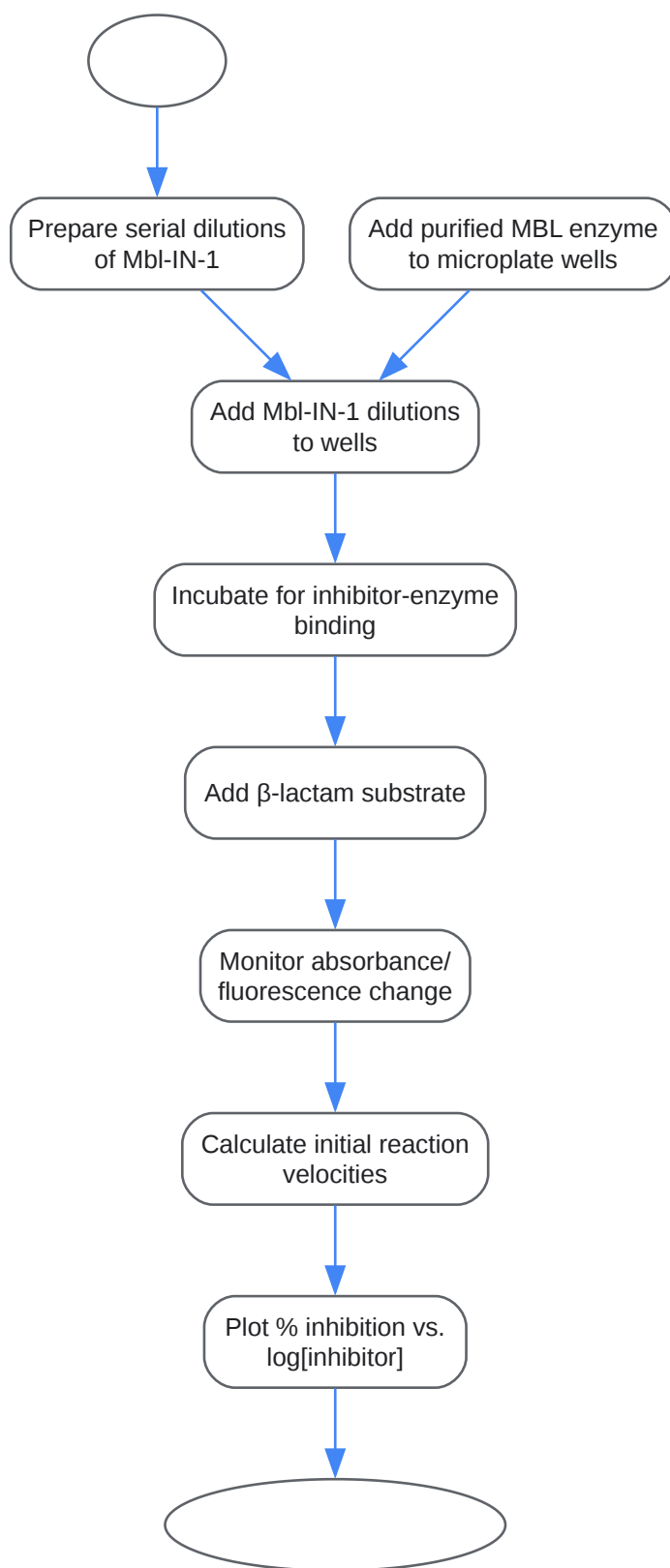
Note: The wide range in IC50 values may reflect testing against different specific MBL enzymes or under varying experimental conditions. The original primary research publication with detailed IC50 values for specific MBLs was not identified in the public domain.

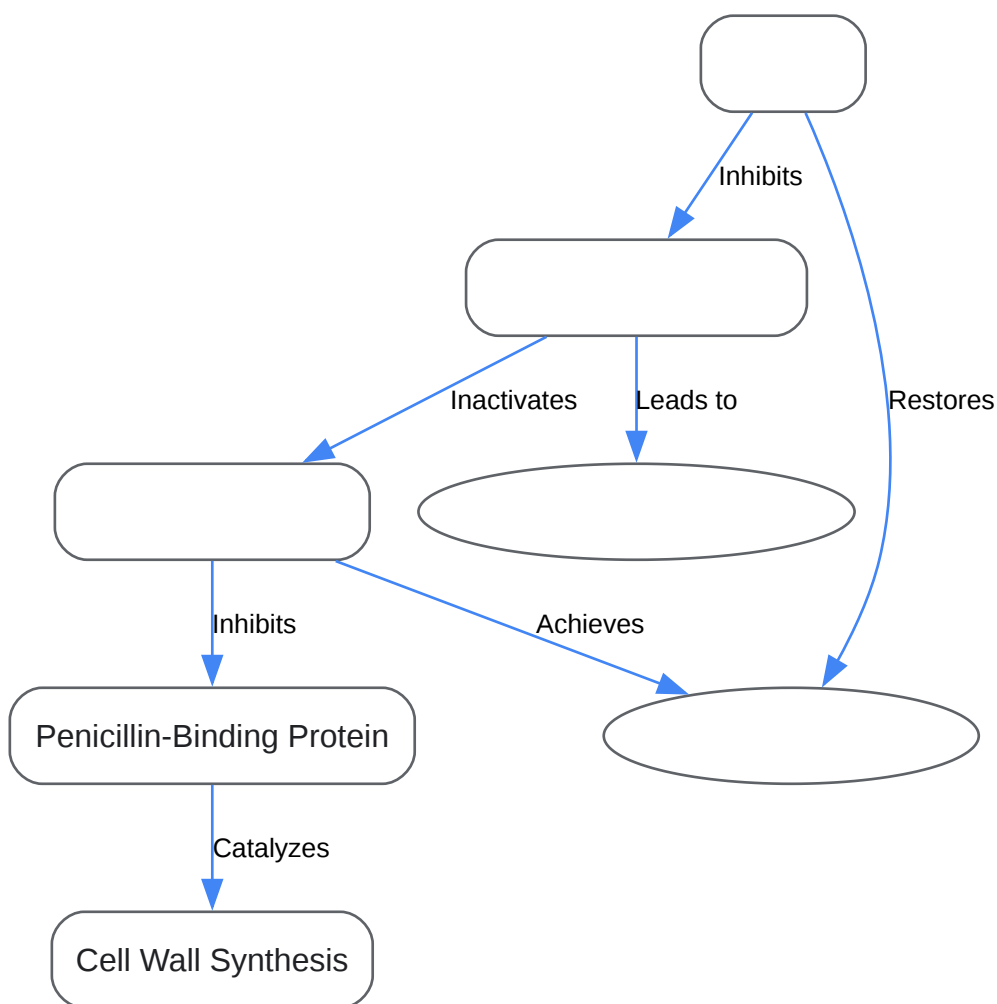
A key piece of comparative data highlights the potency of **Mbl-IN-1** (L-158,507). The addition of a methyl group to a parent compound resulted in a 5-fold improvement in potency for L-158,507 against MBLs from *Bacteroides fragilis*.[\[4\]](#)

Mechanism of Action

Mbl-IN-1 functions as a competitive inhibitor of metallo-β-lactamases. Its proposed mechanism of action involves the binding of its functional groups to the zinc ions within the enzyme's active site. This interaction prevents the binding of the β-lactam antibiotic substrate, thereby protecting the antibiotic from hydrolysis.







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